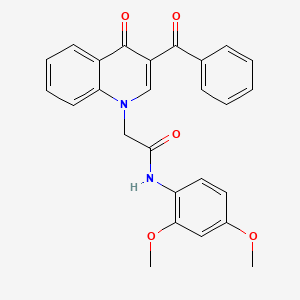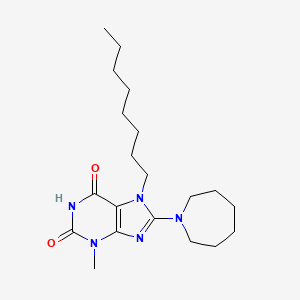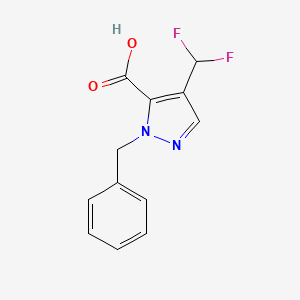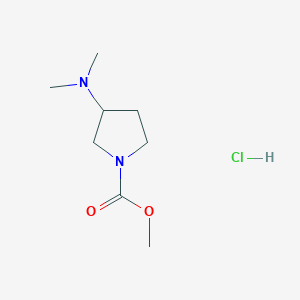
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that combines the structural motifs of benzoyl, oxoquinoline, and dimethoxyphenyl acetamide. This compound is of significant interest due to its multifaceted applications in various scientific disciplines, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is:
Starting Material: : An appropriately substituted aniline derivative is used as the starting material.
Step 1: : Nitration to introduce nitro groups.
Step 2: : Reduction of nitro groups to amines.
Step 3: : Acylation to form intermediate benzoyl derivatives.
Step 4: : Cyclization reactions to form the oxoquinoline ring.
Step 5: : Finally, coupling with 2,4-dimethoxyphenyl acetic acid under specific conditions to obtain the target compound.
Industrial Production Methods
The industrial production would typically involve optimized versions of the above steps, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reagents would be selected to maximize yield and purity, while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, where specific functional groups are targeted and modified.
Reduction: : Potential reduction of certain carbonyl groups within the molecule.
Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or hydrogenation catalysts can be used.
Substitution: : Typical reagents are halogens and halogenating agents, under conditions that promote electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include modified quinoline derivatives, reduced amides, or various substituted aromatics.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a starting material or intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Investigated for potential bioactive properties, including antimicrobial, antiviral, and antitumor activities.
Medicine
Studied for its potential use in developing therapeutic agents, especially in targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials, leveraging its unique structural properties.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets. For example:
Enzymes: : Inhibits or modifies the activity of enzymes involved in crucial biological pathways.
Receptors: : Binds to cellular receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxoquinoline derivatives, 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the benzoyl and dimethoxyphenyl groups, which confer unique properties.
Similar Compounds
Quinoline Derivatives: : Often possess bioactive properties but may lack the specific activity spectrum.
Benzoyl Compounds: : Known for their role in pharmaceuticals but might not have the same multi-faceted applications.
Dimethoxyphenyl Derivatives: : Widely used in chemical synthesis but without the combined structural complexity.
There you go! That's a deep dive into the intriguing world of this compound. Any other chemical curiosities on your mind?
Eigenschaften
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-21(23(14-18)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQKRJSSGMCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)

![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)


![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2374831.png)
